molecular formula C22H22N2O2 B2354082 (E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one

(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2354082
M. Wt: 346.4 g/mol
InChI Key: OQJXEYFQINJMMS-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one is a chalcone derivative featuring a piperazine core substituted with two distinct enone-phenyl moieties. Chalcones, known for their α,β-unsaturated ketone systems, are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h1-14H,15-18H2/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJXEYFQINJMMS-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the realm of anticancer research and modulation of pain pathways. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3OC_{23}H_{25}N_{3}O with a molecular weight of approximately 373.47 g/mol. The compound features a piperazine moiety, which is often linked to various pharmacological effects, including analgesic and anticancer properties.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance:

Study Cell Line IC50 Value Mechanism of Action
Musa et al. (2015)OVCAR-3 (ovarian cancer)Not specifiedInduces apoptosis via mitochondrial pathways
Kini et al. (2012)MCF-7 (breast cancer)250 µM/mlCauses cell cycle arrest at G1 phase
Zhao et al. (2014)HepG2 (liver cancer)Low cytotoxicity on normal cellsInduces ROS generation and DNA damage

These findings suggest that derivatives of this compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

2. Pain Modulation

The compound has also been investigated for its role as a modulator of P2X receptors, which are implicated in pain pathways. According to patent literature, derivatives similar to this compound have shown promise in treating pain through modulation of P2X3 receptors, suggesting potential applications in analgesic therapies .

Case Study 1: Anticancer Efficacy in Ovarian Cancer

A study conducted by Musa et al. demonstrated that compounds similar to this compound exhibited significant anticancer activity against ovarian cancer cell lines. The mechanism involved the reduction of mitochondrial membrane potential, leading to apoptosis .

Case Study 2: Selective Cytotoxicity in Breast Cancer

Research by Kini et al. focused on the synthesis of various coumarin derivatives, revealing that certain compounds showed potent activity against MCF-7 breast cancer cells. These compounds were noted for their ability to induce cell cycle arrest and apoptosis through caspase activation .

Comparison with Similar Compounds

Piperazine-Based Chalcones

Several analogues share the piperazine-enone scaffold but differ in substituent groups:

Compound Name Substituent on Piperazine Aryl Group on Enone Key Properties/Activities Reference
Target Compound (E)-3-phenylprop-2-enoyl Phenyl Under investigation
(E)-1-(Piperazin-1-yl)-3-(p-tolyl)prop-2-en-1-one (3d) None (unsubstituted) p-Tolyl Anticancer (IC₅₀: 12 µM)
(E)-3-(4-Methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one (3f) None 4-Methoxyphenyl Anticancer (IC₅₀: 9 µM)
(E)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 3-Chlorophenyl 3,4,5-Trimethoxyphenyl Structural rigidity, potential CNS activity
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl 4-Ethoxyphenyl Anti-ischaemic (survival time ↑ 40%)

Key Observations :

  • Electron-Donating Groups : Methoxy substituents (e.g., 3f in ) enhance electron density, improving binding to hydrophobic pockets in enzymes.
  • Chlorophenyl vs. Phenyl : The 3-chlorophenyl group in introduces electron-withdrawing effects, which may alter redox properties compared to the target compound’s phenyl groups.

Antibacterial Activity

Compounds lacking piperazine but sharing the enone-phenyl system, such as (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, exhibit antibacterial activity against Staphylococcus aureus (zone of inhibition: 14 mm) and Escherichia coli (12 mm) . The target compound’s piperazine moiety may enhance solubility and membrane penetration, though specific data are pending.

Anticancer Potential

Piperazinyl chalcones like 3d and 3f (from ) show IC₅₀ values of 9–12 µM against breast cancer cell lines. The trimethoxyphenyl analogue in demonstrates enhanced activity due to improved DNA intercalation, suggesting that the target compound’s dual phenyl groups could synergize for similar effects.

Anti-ischaemic Effects

Physicochemical and Structural Data

  • Crystallography: Piperazine-containing chalcones often crystallize in monoclinic systems (e.g., : P2₁/c, Z = 4). Hydrogen bonding between the enone carbonyl and piperazine NH is common, stabilizing the E-configuration .
  • Solubility : Methoxy and fluorine substituents (e.g., ) improve aqueous solubility compared to purely aromatic systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.